molecular formula C18H38Cl2N2O2 B2475803 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 352444-90-7

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2475803
CAS No.: 352444-90-7
M. Wt: 385.41
InChI Key: PHRMXWAEAVZVRS-UHFFFAOYSA-N
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Description

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H38Cl2N2O2 and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications involves the synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities. For instance, compounds synthesized through the manipulation of 2-arylhydrazononitriles demonstrated promising antimicrobial activities against a variety of bacterial strains and yeast. This synthesis approach could potentially be adapted for the chemical structure , exploring its efficacy against microbial organisms (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

Anticonvulsant and CNS Receptor Affinity

Research on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione has shown anticonvulsant properties, suggesting a potential for designing compounds targeting central nervous system disorders. This indicates that structurally similar compounds might be explored for their CNS activity, offering a pathway for the development of new therapeutic agents (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, Stachowicz, 2005).

Synthesis of Dual Antihypertensive Agents

The design and synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents highlight the versatility of piperazinyl alcohols in medicinal chemistry. This research underscores the importance of solid-state analytical techniques in determining the position of protonation, which could be relevant for the optimization of pharmacological properties of related compounds (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, Jampílek, 2016).

Exploration of σ Receptor Ligands

Studies on 1-cyclohexylpiperazine derivatives related to σ2 receptor ligands indicate the potential of such structures in modulating receptor activity, suggesting a pathway for the development of new treatments for diseases modulated by σ receptors. This research domain could be explored further using compounds with similar structural motifs to understand their interaction with σ receptors and their potential therapeutic applications (Berardi, Ferorelli, Abate, Colabufo, Contino, Perrone, Tortorella, 2004).

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O2.2ClH/c1-14(2)17-6-5-15(3)11-18(17)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h14-18,21H,5-13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRMXWAEAVZVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCN(CC2)C)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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